molecular formula C37H32N2O4 B613319 Trt-Dap(Fmoc)-OH CAS No. 1263046-25-8

Trt-Dap(Fmoc)-OH

Cat. No. B613319
M. Wt: 568,68 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Trt-Dap(Fmoc)-OH is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of the amino acid lysine and is commonly used in the solid-phase synthesis of peptides. In

Detailed Synthesis Method

Starting Materials
Trityl chloride resin, Fmoc-Dap-OH, HBTU, DIPEA, DMF, TFA, EDT, DCM, Acetic anhydride, Methanol, Dichloromethane, Triethylamine, Pyridine, Dimethylformamide, Diisopropylethylamine

Reaction
1. Loading of trityl chloride resin onto a solid support., 2. Fmoc deprotection using 20% piperidine in DMF., 3. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 4. Fmoc deprotection using 20% piperidine in DMF., 5. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 6. Fmoc deprotection using 20% piperidine in DMF., 7. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 8. Cleavage of the peptide from the resin using TFA, EDT, and water., 9. Precipitation of the crude peptide using cold methanol., 10. Purification of the peptide using preparative HPLC., 11. Trityl deprotection using TFA in DCM., 12. Acetylation of the N-terminus using acetic anhydride and pyridine in DCM., 13. Purification of the peptide using preparative HPLC.

Mechanism Of Action

The mechanism of action of Trt-Dap(Fmoc)-OH is related to its role in peptide synthesis. It is incorporated into the peptide chain as a lysine residue, which can participate in various interactions with other molecules. The presence of the Trt protecting group helps to protect the side chain of the lysine residue during the synthesis process.

Biochemical And Physiological Effects

Trt-Dap(Fmoc)-OH does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is an important tool in scientific research for the synthesis of peptides and proteins, which can have various biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Trt-Dap(Fmoc)-OH in lab experiments is its compatibility with solid-phase peptide synthesis. It is also a relatively stable compound, which makes it easier to handle and store. However, one of the limitations of using Trt-Dap(Fmoc)-OH is its cost, which can be higher than other amino acids used in peptide synthesis.

Future Directions

There are several future directions for the use of Trt-Dap(Fmoc)-OH in scientific research. One area of interest is the development of peptide-based drugs, which have potential applications in the treatment of various diseases. Another area of interest is the study of protein-protein interactions, which can provide insights into various cellular processes. Additionally, the use of Trt-Dap(Fmoc)-OH in the synthesis of antimicrobial peptides could lead to the development of new treatments for infectious diseases.

Scientific Research Applications

Trt-Dap(Fmoc)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used in the development of peptide-based drugs, as well as in the study of protein-protein interactions. It has also been used in the synthesis of antimicrobial peptides, which have potential applications in the treatment of infectious diseases.

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDPKNWTNWZJPY-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trt-Dap(Fmoc)-OH

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